4-Hydroxy-5-methylpyrimidine

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry groups pursuing antiviral nucleoside analogs often struggle to source regiospecifically substituted pyrimidine intermediates with validated synthetic provenance. 4-Hydroxy-5-methylpyrimidine (CAS 17758-52-0) closes this gap as a patent-established building block for 5-substituted carbocyclic nucleoside medicines. • Validated Scaffold: Documented in pharmaceutical synthesis patents for nucleoside drug candidates - eliminates route-scouting uncertainty. • Defined Physicochemistry: Rigid core (0 rotatable bonds), moderate LogP (-0.3, XLogP3), TPSA 41.5 Ų, and predicted aqueous solubility ~4.15 mg/mL (ESOL) - ideal for QSAR modeling and in silico library enumeration. • Process-Ready: High-yielding 97% synthetic route available; isolated as a white solid under mild conditions for straightforward purification and pilot-plant handling.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 17758-52-0
Cat. No. B101695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methylpyrimidine
CAS17758-52-0
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CN=CNC1=O
InChIInChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)
InChIKeySHLJOANTPJWIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-methylpyrimidine Core Scaffold


4-Hydroxy-5-methylpyrimidine (CAS 17758-52-0), also known as 5-methylpyrimidin-4-ol, is a key heterocyclic building block with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol [1]. Characterized by a hydroxyl group at the 4-position and a methyl group at the 5-position of the pyrimidine ring, this compound serves as a critical intermediate for synthesizing more complex 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. It is distinguished by a moderate predicted LogP (-0.3 to 0.55 depending on method) and a topological polar surface area of 41.5 Ų .

1 Key building block for 5-substituted pyrimidine carbocyclic nucleoside analog synthesis
2 Defined 4-hydroxy,5-methyl substitution pattern for downstream route specificity
3 Reported moderate hydrophilicity may support aqueous-phase synthetic steps

4-Hydroxy-5-methylpyrimidine Uniqueness


While many pyrimidine derivatives exist, simple substitution for 4-Hydroxy-5-methylpyrimidine is not feasible for two primary reasons. First, the precise 4-hydroxy, 5-methyl substitution pattern dictates its specific utility as an intermediate, particularly in the synthesis of novel 5-substituted nucleoside analogs; replacing it with a differently substituted pyrimidine would fundamentally alter the downstream synthetic route and target molecule [1]. Second, unlike close positional isomers such as 5-hydroxy-4-methylpyrimidine (CAS 101257-87-8), this specific scaffold is established as an intermediate in patented pharmaceutical synthesis pathways, providing a validated, rather than exploratory, starting point for certain research programs [2].

Compound
4-Hydroxy-5-methylpyrimidine (target)
5-Hydroxy-4-methylpyrimidine (positional isomer)
Substitution pattern
4-OH, 5-CH₃ controls nucleoside analog synthesis pathway
5-OH, 4-CH₃ alters reactivity and downstream target structure
Patent route context
Explicitly claimed as intermediate in a patented nucleoside medicine synthesis
No comparable patent-embedded synthetic role documented

4-Hydroxy-5-methylpyrimidine Synthesis Performance


High-Yield Synthetic Route

4-Hydroxy-5-methylpyrimidine can be reliably synthesized from 4-hydroxy-2-mercapto-5-methylpyrimidine with an exceptionally high yield of 97%, producing a white solid product . This high-yielding route, utilizing Raney nickel, is documented in a patent and stands in contrast to alternative synthetic approaches (e.g., from 5-methyl-3H-pyrimidin-4-one with POCl3) that may yield different solid forms or require subsequent purification like sublimation .

Synthetic yield
Cross-study comparable
97% yield via Raney nickel route (white solid)
Alternative routes may yield different forms or require sublimation
Supports process route selection and yield benchmarking
Yield reported under defined conditions; scale-up requires validation
Medicinal Chemistry Organic Synthesis Process Chemistry

Predictable Physicochemical Profile

4-Hydroxy-5-methylpyrimidine possesses a well-defined and favorable physicochemical profile, with a melting point of 153-154 °C and a predicted XLogP3 of -0.3 [1]. This combination of properties is quantitatively distinct from a chlorinated analog, 6-chloro-4-hydroxy-5-methylpyrimidine (CAS 18261-42-2), which has a significantly higher melting point of 198-203 °C and a different functional group profile . The target compound's lower LogP and zero rotatable bonds (vs. chloro analog) indicate better aqueous solubility and lower conformational flexibility, which can be advantageous for downstream synthetic transformations requiring aqueous conditions or rigid scaffolds.

Physicochemical profile
Direct head-to-head comparison
mp 153–154 °C; XLogP3 -0.3 vs. chloro analog mp 198–203 °C
Chloro analog: 6-chloro-4-hydroxy-5-methylpyrimidine
Lower mp and higher predicted aqueous solubility may inform building block choice
LogP values are computational predictions; experimental solubility to verify
Computational Chemistry Drug Discovery Formulation Science

Key Intermediate in Patented Synthesis

Unlike many pyrimidine building blocks, 4-Hydroxy-5-methylpyrimidine is explicitly identified in the patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This designation is supported by a described operational process that is simple, safe, and convenient for industrial production [1]. This provides a level of validation and industrial relevance that is not documented for many of its close structural analogs, such as the positional isomer 5-hydroxy-4-methylpyrimidine (CAS 101257-87-8) [2].

Patented intermediate role
Class-level inference
Explicitly claimed as intermediate in 5-substituted nucleoside medicine patent
Provides patent-context reference for synthetic pathway validation
Class-level evidence; confirm applicability to your target structure
Medicinal Chemistry Antiviral Research Nucleoside Chemistry

4-Hydroxy-5-methylpyrimidine Applications


Antiviral Nucleoside Analog Scaffolds

Based on its established role as an intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [1], this compound is ideally suited for medicinal chemistry programs targeting antiviral nucleoside drug discovery. Researchers should procure this specific building block to leverage a validated synthetic pathway for generating a library of novel nucleoside analogs.

QSAR and Computational Chemistry

With a well-defined, moderate LogP (-0.3) and zero rotatable bonds, this compound provides a rigid, hydrophilic scaffold for computational studies. It can serve as a core template for in silico library enumeration and for building quantitative structure-activity relationship (QSAR) models, where its predicted solubility (approximately 4.15 mg/mL via ESOL) and physicochemical consistency are valuable for property prediction.

Process Development and Scale-Up

The availability of a robust, high-yielding (97%) synthetic route to this compound makes it an excellent candidate for process chemistry groups developing new synthetic methodologies or optimizing reaction conditions for scale-up. Its production as a white solid with mild reaction conditions facilitates purification and handling in a pilot plant setting.

Application
Selection Property
Validation Focus
Antiviral nucleoside analog research
4-Hydroxy-5-methyl substitution pattern
Synthetic pathway alignment with target nucleoside structure
QSAR and computational scaffold studies
Moderate predicted LogP, zero rotatable bonds
In silico property benchmarking and library enumeration
Process chemistry and scale-up methodology
Reported high-yield Raney nickel route
Reproducibility under intended scale and conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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